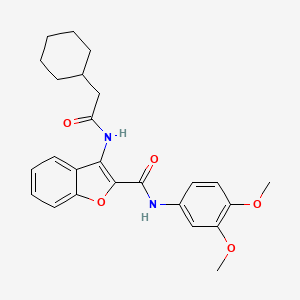

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-cyclohexylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,3-5,8-9,14H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBXNRGOKCJBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a derivative of benzofuran and has garnered attention due to its potential biological activities, particularly in neuroprotection and antioxidant effects. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a benzofuran core substituted with a cyclohexylacetamido group and a dimethoxyphenyl moiety. The structural representation can be summarized as follows:

- Benzofuran Core : Provides a framework for biological activity.

- Cyclohexylacetamido Group : Potentially enhances lipophilicity and receptor binding.

- Dimethoxyphenyl Substituent : Contributes to pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-benzofuran carboxylic acid derivatives with appropriate amines under controlled conditions. The method includes:

- Formation of the Benzofuran Core : Utilizing known synthetic routes to construct the benzofuran skeleton.

- Substitution Reactions : Introducing the cyclohexylacetamido and dimethoxyphenyl groups through nucleophilic substitution or acylation reactions.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran, including the target compound, exhibit significant neuroprotective properties. A study involving a series of benzofuran derivatives found that several compounds demonstrated protection against NMDA-induced excitotoxicity in neuronal cell cultures. Notably, compounds with specific substitutions showed enhanced neuroprotective effects comparable to established NMDA antagonists like memantine .

Antioxidant Activity

The compound's antioxidant capacity has been evaluated using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicated that the compound effectively scavenges free radicals and inhibits oxidative stress markers in neuronal cells, suggesting its potential utility in neurodegenerative disease models .

The mechanisms underlying the biological activities of this compound may include:

- Inhibition of Glutamate Receptors : By modulating NMDA receptor activity, the compound may prevent excitotoxic neuronal death.

- Scavenging Reactive Oxygen Species (ROS) : Its antioxidant properties help mitigate oxidative stress, which is crucial in neurodegenerative conditions.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may also exert anti-inflammatory actions, contributing to its protective effects on neurons.

Case Studies

Several case studies have explored the efficacy of benzofuran derivatives in treating neurodegenerative diseases:

- Alzheimer's Disease Model : In an animal model of Alzheimer's disease, administration of benzofuran derivatives improved cognitive function and reduced amyloid plaque formation .

- Parkinson's Disease Research : Another study highlighted the neuroprotective role of similar compounds in preventing dopaminergic neuron loss in Parkinson's disease models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Methodology | Findings |

|---|---|---|

| Neuroprotection | NMDA-induced excitotoxicity | Significant protection at 100 μM concentration |

| Antioxidant | DPPH scavenging assay | Effective ROS scavenger |

| Inflammation | Cytokine release inhibition | Reduced pro-inflammatory cytokines |

Comparison with Similar Compounds

3-(2-Chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

- Key Differences : Replaces the cyclohexyl group with a chloroacetamido moiety.

- The retained 3,4-dimethoxyphenyl group suggests similar electron-donating effects as the target compound .

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Key Differences : Substitutes cyclohexyl with a biphenyl group and replaces dimethoxyphenyl with fluorophenyl.

- The fluorophenyl group adds polarity and metabolic stability compared to methoxy groups .

3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

- Key Differences : Features a naphthyl group instead of cyclohexyl and a dimethylphenyl substituent.

- Implications : The naphthyl group enhances lipophilicity and steric bulk, which may affect membrane permeability. The dimethylphenyl substituent reduces polarity compared to dimethoxyphenyl, favoring hydrophobic environments .

Research Findings and Trends

- Electron-Rich vs. Electron-Deficient Substituents : Compounds with dimethoxyphenyl (e.g., target compound and chloroacetamido analog) may target redox-sensitive pathways, whereas fluorophenyl or methylphenyl derivatives could prioritize stability and hydrophobic binding .

- Steric and Lipophilic Effects : Cyclohexyl and naphthyl groups likely improve lipid bilayer penetration, while biphenyl groups may enhance target affinity through extended aromatic interactions .

- Data Gaps : Available evidence lacks explicit biological or physicochemical data (e.g., solubility, IC₅₀ values), limiting direct functional comparisons.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Benzofuran-2-carboxamide core formation : Start with benzofuran-2-carboxylic acid activation using coupling agents like HATU or EDCI, followed by amidation with 3,4-dimethoxyaniline. This step requires strict anhydrous conditions to avoid hydrolysis .

Cyclohexylacetamido side-chain introduction : React the intermediate with 2-cyclohexylacetic acid using a two-step protocol: (i) activation as an acyl chloride (e.g., using SOCl₂) and (ii) coupling under basic conditions (e.g., pyridine or DMAP).

Optimization : Monitor reaction progress via TLC or HPLC. For higher yields, employ microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate amide bond formation .

Basic Question: What analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, aromatic methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 507.23 g/mol) and detect impurities.

- HPLC-PDA : Assess purity (>98%) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclohexyl and dimethoxyphenyl moieties?

Methodological Answer:

Analog Synthesis : Prepare derivatives with (i) cyclohexyl replaced by linear alkyl chains and (ii) dimethoxyphenyl substituents modified to mono-/unsubstituted phenyl groups.

In Vitro Assays : Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR to measure binding affinity.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding pocket interactions .

Data Interpretation : Use ANOVA to identify statistically significant differences in IC₅₀ values between analogs .

Advanced Question: How should researchers address contradictory data in cytotoxicity profiles across cell lines?

Methodological Answer:

Experimental Replication : Repeat assays in triplicate using standardized protocols (e.g., MTT assay with 24–72 hr exposure).

Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to distinguish modes of cell death.

Microenvironment Factors : Control for cell line-specific variables (e.g., metabolic activity, efflux pump expression) using isogenic models .

Meta-Analysis : Cross-reference with structurally related benzofuran carboxamides (e.g., Abexinostat derivatives) to identify trends .

Advanced Question: What strategies mitigate instability of the acetamido group under physiological conditions?

Methodological Answer:

pH Stability Studies : Use phosphate buffers (pH 2–9) to assess hydrolysis rates via LC-MS.

Prodrug Design : Mask the acetamido group as a tert-butyl carbamate, which cleaves enzymatically in target tissues .

Formulation Optimization : Encapsulate in PEGylated liposomes to reduce aqueous exposure and prolong half-life .

Advanced Question: How can computational methods predict off-target interactions of this compound?

Methodological Answer:

Target Prediction : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., cytochrome P450 isoforms).

Molecular Dynamics (MD) : Simulate binding to high-risk off-targets (e.g., hERG channel) over 100 ns trajectories to assess stability.

Experimental Validation : Confirm predictions via radioligand displacement assays (e.g., ³H-dofetilide for hERG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.